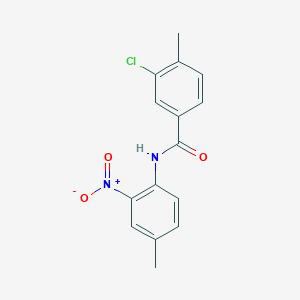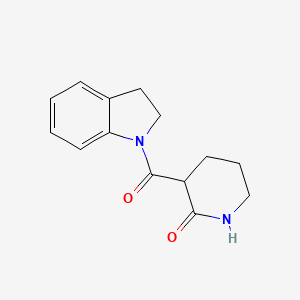![molecular formula C17H25N3O4 B3970795 2-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate](/img/structure/B3970795.png)
2-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate
Overview
Description
2-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate, also known as MPX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively for its mechanism of action, physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
2-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate binds selectively to alpha4beta2 nAChRs and activates them. This leads to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. The activation of alpha4beta2 nAChRs also leads to an increase in calcium influx, which is important for the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models. This compound has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the release of neurotransmitters such as serotonin and dopamine. This compound has also been found to have analgesic effects, which may be due to its ability to activate alpha4beta2 nAChRs in the spinal cord.
Advantages and Limitations for Lab Experiments
2-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate has several advantages as a research tool. It is highly selective for alpha4beta2 nAChRs, which allows for the specific study of these receptors. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life and may require frequent dosing. This compound may also have off-target effects on other nAChRs, which may complicate data interpretation.
Future Directions
There are several future directions for the study of 2-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate. One area of interest is the development of new drugs that target alpha4beta2 nAChRs for the treatment of various neurological and psychiatric disorders. This compound may also be useful in the study of the role of alpha4beta2 nAChRs in addiction and withdrawal. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Scientific Research Applications
2-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate has been studied for its potential applications in various fields of scientific research. It has been found to be a useful tool in neuroscience research, particularly in the study of nicotinic acetylcholine receptors (nAChRs). This compound is a selective agonist of alpha4beta2 nAChRs, which are involved in various physiological processes such as learning, memory, and addiction. This compound has been used to study the role of alpha4beta2 nAChRs in these processes and to develop new drugs that target these receptors.
properties
IUPAC Name |
oxalic acid;2-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3.C2H2O4/c1-2-8-16-14(5-1)13-17-11-6-15(7-12-17)18-9-3-4-10-18;3-1(4)2(5)6/h1-2,5,8,15H,3-4,6-7,9-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLHYHYCLJOOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-fluorophenyl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B3970716.png)

![1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970723.png)
![4-[4-methyl-5-nitro-6-(1H-pyrazol-1-yl)-2-pyrimidinyl]morpholine](/img/structure/B3970728.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B3970739.png)
![N-[(2,5-dimethyl-3-thienyl)methyl]-L-phenylalaninamide](/img/structure/B3970750.png)
![3-(5-{[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl}-3-thienyl)prop-2-yn-1-ol](/img/structure/B3970752.png)

![(1S*,6R*)-9-[(4-ethylphenoxy)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3970759.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3970787.png)


![N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]-4-piperidinamine oxalate](/img/structure/B3970807.png)